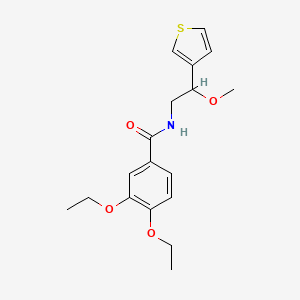

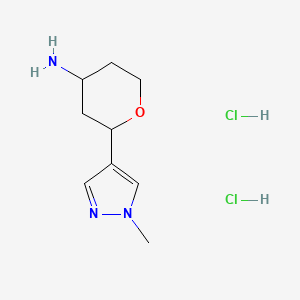

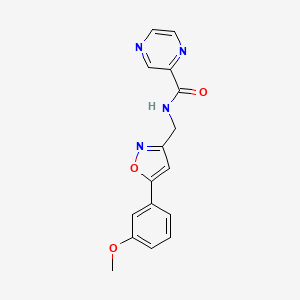

3,4-diethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The exploration of benzamide derivatives and related compounds in scientific research often focuses on their synthesis, structural characterization, and the investigation of their physical and chemical properties. These compounds are studied for their potential applications in various fields, including material science, pharmaceuticals, and organic electronics due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, Demir et al. (2015) described the synthesis and structural analysis of a novel benzamide derivative using X-ray diffraction and density functional theory (DFT) calculations (Demir et al., 2015).

Molecular Structure Analysis

X-ray diffraction and DFT calculations are common techniques used to determine the molecular structure of benzamide derivatives. These methods provide detailed information on the geometric parameters, such as bond lengths and angles, and the crystalline structure of the compounds. For instance, the molecular geometry and vibrational frequencies of specific benzamide derivatives have been successfully calculated and matched with experimental data (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including hydrogen bonding, π-π interactions, and electrostatic interactions, which can influence their molecular stability and reactivity. The study by Sagar et al. (2018) on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides highlighted different modes of supramolecular aggregation influenced by such interactions (Sagar et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray diffraction analysis provides insights into the crystalline systems in which these compounds crystallize, affecting their physical properties and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties like HOMO and LUMO energies, are crucial for understanding the behavior of benzamide derivatives in chemical reactions and potential applications. DFT calculations are instrumental in estimating these properties and the chemical reactivity of molecules. For example, the antioxidant properties of certain benzamide derivatives have been determined using theoretical calculations and experimental tests, such as the DPPH free radical scavenging test (Demir et al., 2015).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research on ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives has demonstrated their efficacy as corrosion inhibitors. These compounds exhibit mixed inhibition properties, suggesting that similar compounds, like 3,4-diethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide, could be explored for protective applications in materials science to prevent corrosion of metals in acidic environments (Djenane et al., 2019).

Anti-inflammatory and Analgesic Applications

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, have shown significant anti-inflammatory and analgesic activities. This suggests the potential for similar compounds to be used in pharmaceutical research aiming to develop new drugs for pain relief and inflammation control (Abu‐Hashem et al., 2020).

Neuroprotection

The compound T-588 has been found to protect motor neurons from death following axotomy, indicating potential applications in treating neurodegenerative diseases like amyotrophic lateral sclerosis and motor neuropathies. This research avenue could be relevant for structurally similar compounds in neuroprotection and the promotion of neuronal health (Iwasaki et al., 2004).

Fluorescence Imaging

Compounds with specific fluorescent properties have been synthesized for applications in imaging. For example, novel 2-aryl-1,2,3-triazoles show promise as blue-emitting fluorophores for fluorescence imaging. Research into similar compounds could provide insights into their use in biological imaging, aiding in the visualization of cellular and molecular processes (Padalkar et al., 2015).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, including thiophenylhydrazonoacetates and thiophene-3-carboxamide derivatives, suggests potential applications in the development of new materials and pharmaceuticals. Such compounds have shown a range of biological activities, indicating that 3,4-diethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide could be a precursor or intermediate in synthesizing novel heterocyclic compounds with diverse applications (Mohareb et al., 2004).

Propiedades

IUPAC Name |

3,4-diethoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-4-22-15-7-6-13(10-16(15)23-5-2)18(20)19-11-17(21-3)14-8-9-24-12-14/h6-10,12,17H,4-5,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGNWESKLIEOIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)OC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

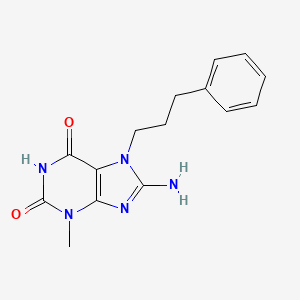

![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)

![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)

![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2483264.png)

![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)